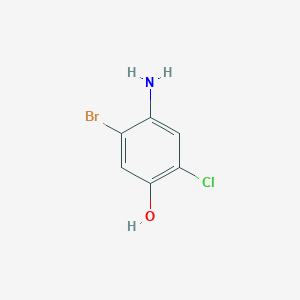

4-Amino-5-bromo-2-chlorophenol

CAS No.:

Cat. No.: VC17233165

Molecular Formula: C6H5BrClNO

Molecular Weight: 222.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrClNO |

|---|---|

| Molecular Weight | 222.47 g/mol |

| IUPAC Name | 4-amino-5-bromo-2-chlorophenol |

| Standard InChI | InChI=1S/C6H5BrClNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 |

| Standard InChI Key | DBFPBOJIOOJCLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)Br)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity

4-Amino-5-bromo-2-chloropyrimidine is a pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molar mass of 208.44 g/mol . Its structure features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with functional groups at positions 2 (chloro), 4 (amino), and 5 (bromo). The IUPAC name is 5-bromo-2-chloropyrimidin-4-amine, and its SMILES notation is NC1=NC(Cl)=NC=C1Br .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 205672-25-9 | |

| PubChem CID | 2763293 | |

| InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Solubility and Stability

The compound is slightly soluble in water and requires storage at 2–4°C in airtight containers to prevent degradation . Its stability under refrigeration makes it suitable for long-term storage in pharmaceutical R&D.

Synthetic Methodologies

Conventional Synthesis

Traditional routes involve multi-step halogenation and amination of pyrimidine precursors, often leading to low yields (≤70%) and bromine utilization rates below 50% . These methods are hampered by byproduct formation and excessive solvent use.

One-Step Catalytic Synthesis (CN114591250A)

A 2022 patent describes an optimized one-step method using 2-hydroxypyrimidine and hydrobromic acid under hydrogen peroxide catalysis, followed by phosphorylation with phosphorus oxychloride and organic amines (e.g., triethylamine) .

Key Advantages:

-

Yield Enhancement: 94.1–99.4% yield via controlled reaction kinetics .

-

Bromine Utilization: 95–98% efficiency, reducing waste and cost .

-

Reduced Emissions: Minimal smoke or toxic gas release during synthesis .

Table 2: Reaction Conditions and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| 2-Hydroxypyrimidine | 1 mol | 1 mol |

| HBr Concentration | 40 wt% | 50 wt% |

| Reaction Temperature | 120°C | 50°C |

| Reaction Time | 8 hours | 5 hours |

| Yield | 94.1% | 99.4% |

| Purity (HPLC) | 98.2% | 98.9% |

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its halogenated pyrimidine core enables selective binding to biological targets, such as EGFR (epidermal growth factor receptor) in cancer therapeutics .

Agrochemical Development

In agrochemicals, it is functionalized into herbicides and fungicides. The bromine and chlorine substituents enhance lipid solubility, improving foliar absorption and rainfastness .

Environmental and Regulatory Considerations

The compound’s environmental impact is mitigated by high bromine utilization in modern syntheses . Regulatory data (e.g., REACH) are pending, but its use in closed systems minimizes occupational exposure risks.

Future Research Directions

-

Thermodynamic Studies: Characterize melting/boiling points for process optimization.

-

Biological Screening: Expand structure-activity relationship (SAR) studies for anticancer applications.

-

Green Chemistry: Explore biocatalytic routes to replace phosphorus oxychloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume